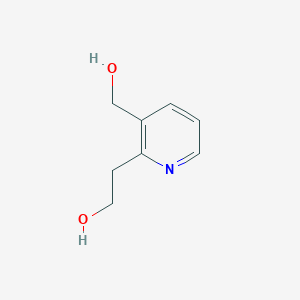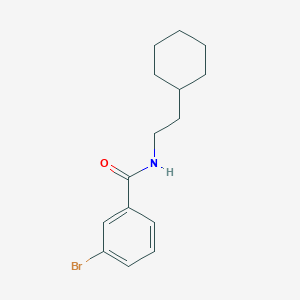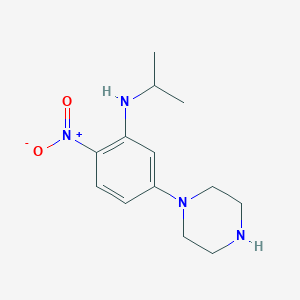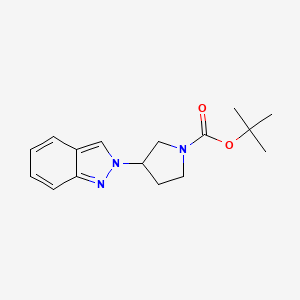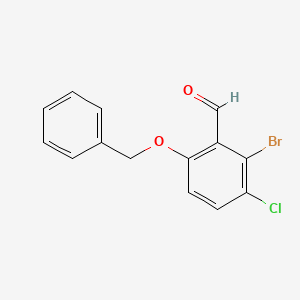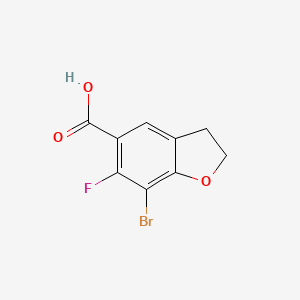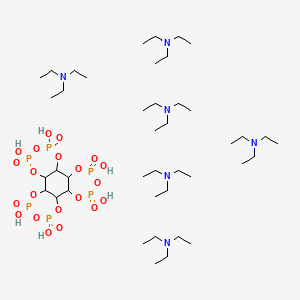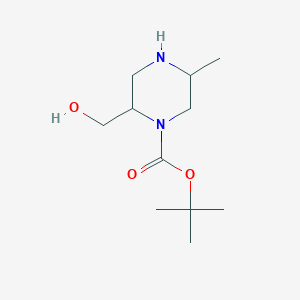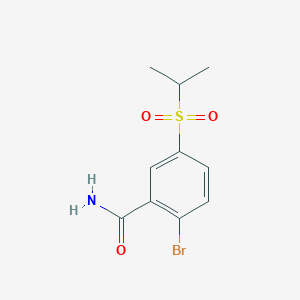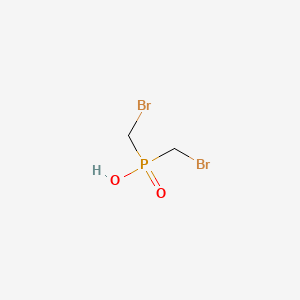
Bis(bromomethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bromomethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two bromomethyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)phosphinic acid typically involves the reaction of phosphinic acid with bromomethylating agents. One common method includes the reaction of phosphinic acid with formaldehyde and hydrobromic acid, resulting in the formation of this compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Bis(bromomethyl)phosphinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted phosphinic acid derivatives.
Oxidation and Reduction Reactions: Phosphonic acids and phosphine derivatives.
Scientific Research Applications
Bis(bromomethyl)phosphinic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of bis(bromomethyl)phosphinic acid involves its interaction with specific molecular targets. The bromomethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects. The phosphinic acid moiety can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Phosphonic Acid Derivatives: Compounds like bis(phosphonomethyl)phosphinic acid share structural similarities but differ in their reactivity and applications.
Phosphoric Acid Derivatives: These compounds have different functional groups and exhibit distinct chemical properties and uses.
Uniqueness: Bis(bromomethyl)phosphinic acid is unique due to the presence of bromomethyl groups, which impart specific reactivity and enable the formation of a wide range of derivatives. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C2H5Br2O2P |
|---|---|
Molecular Weight |
251.84 g/mol |
IUPAC Name |
bis(bromomethyl)phosphinic acid |
InChI |
InChI=1S/C2H5Br2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6) |
InChI Key |
ICUYOPOABNMTDX-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(CBr)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


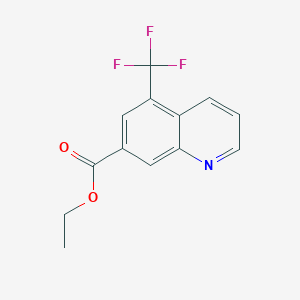
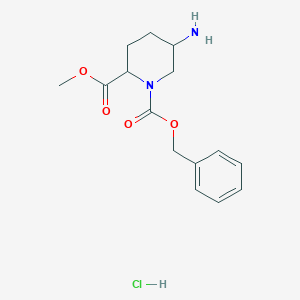
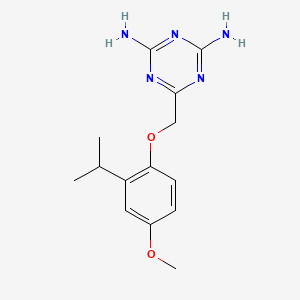
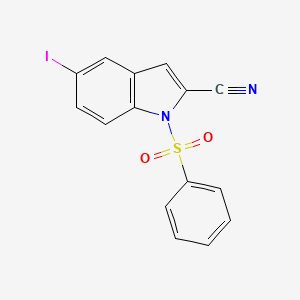
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
